tert-butyl N-[(N'-hydroxycarbamimidoyl)(phenyl)methyl]carbamate
Description
tert-butyl N-[(N'-hydroxycarbamimidoyl)(phenyl)methyl]carbamate is a carbamate derivative featuring a hydroxycarbamimidoyl group attached to a phenylmethyl backbone, protected by a tert-butyl carbamate moiety. This compound belongs to a class of structurally complex molecules designed for applications in medicinal chemistry, agrochemical research, and material science. While direct molecular weight data for this specific compound is unavailable in the provided evidence, analogous derivatives (e.g., the 4-methoxyphenyl variant) suggest a molecular formula close to C₁₃H₁₉N₃O₃ and a molecular weight of ~264.3 g/mol, derived by subtracting the methoxy group’s mass (31.03 g/mol) from the 4-methoxy variant’s confirmed weight of 295.33 g/mol .
Properties
Molecular Formula |
C13H19N3O3 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
tert-butyl N-[(2E)-2-amino-2-hydroxyimino-1-phenylethyl]carbamate |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)15-10(11(14)16-18)9-7-5-4-6-8-9/h4-8,10,18H,1-3H3,(H2,14,16)(H,15,17) |
InChI Key |
LESQJSHFHZTDQU-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)/C(=N\O)/N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Structural Confirmation
Purity Assessment
Comparative Analysis of Methods
Challenges and Mitigation Strategies
-
Racemization Risk :
-
Byproduct Formation :
-
Purification Difficulties :
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by three key moieties:
| Functional Group | Reactivity Profile |
|---|---|
| tert-Butyl carbamate | Acid-labile; cleaved under strong acidic conditions (e.g., trifluoroacetic acid, HCl). |
| Hydroxycarbamimidoyl | Acts as a bidentate ligand for metal coordination; participates in hydrolysis, condensation, and cycloaddition. |
| Phenylmethyl backbone | Stabilizes resonance; may undergo electrophilic substitution under harsh conditions. |
Deprotection of the tert-Butyl Carbamate
The tert-butyl carbamate group is typically removed via acidolysis, yielding a primary amine. For example:
This reaction is critical for generating reactive intermediates in medicinal chemistry .
Hydrolysis of the Amidoxime Group
The hydroxycarbamimidoyl group can hydrolyze under acidic or basic conditions:
-
Acidic hydrolysis : Forms a carboxylic acid via intermediate nitrile oxide.
Condensation Reactions
The amidoxime group reacts with carbonyl compounds (e.g., aldehydes or ketones) to form oxadiazoles or other heterocycles:
Such reactions are leveraged in synthesizing bioactive heterocyclic scaffolds .
Metal Coordination
The amidoxime’s N and O atoms facilitate chelation with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes. This property is exploited in catalysis and materials science .
Comparative Reactivity with Structural Analogs
Data from analogous compounds highlight distinct reactivity trends:
Scientific Research Applications
Chemical Structure and Synthesis
Tert-butyl N-[(N'-hydroxycarbamimidoyl)(phenyl)methyl]carbamate is characterized by the presence of a tert-butyl group, a hydroxycarbamimidoyl moiety, and a phenyl group. The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of Hydroxycarbamimidoyl Intermediate : The reaction of an appropriate amine with suitable reagents to create the hydroxycarbamimidoyl intermediate.
- Introduction of Tert-Butyl Group : This step involves the reaction of tert-butyl chloroformate under basic conditions.
- Formation of Carbamate Linkage : The final step usually involves reacting the intermediate with isocyanates to yield the desired carbamate structure.
These steps require careful control of reaction conditions to achieve high yields and purity in the final product .
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. The hydroxycarbamimidoyl group enhances its binding affinity, allowing it to inhibit enzyme activity effectively. Notably, studies have indicated that this compound exhibits significant inhibitory activity against cholinesterases, which are critical in neurotransmission processes.
Enzyme Inhibition Studies
Recent investigations have highlighted its potential in inhibiting various enzymes:
| Enzyme | IC50 Value (µM) | Notes |
|---|---|---|
| Acetylcholinesterase (AChE) | 38.98 | Strong inhibitor compared to standard drugs |
| Butyrylcholinesterase (BChE) | 1.60 | Most effective among tested carbamate derivatives |
| Other targets | Varies | Specific binding interactions noted |
These findings suggest that this compound could be a valuable tool in neuropharmacology .
Medicinal Chemistry Applications
The compound's unique structural features position it as a promising candidate for drug development. Its potential applications include:
- Alzheimer's Disease Treatment : Preliminary studies indicate that compounds structurally similar to this compound may act as both β-secretase and acetylcholinesterase inhibitors, potentially preventing amyloid beta peptide aggregation, which is crucial in Alzheimer's pathology .
- Cancer Therapeutics : Due to its enzyme inhibition properties, this compound could be explored for its anticancer potential by targeting cyclin-dependent kinases (CDKs), which are often dysregulated in cancer cells .
Mechanism of Action
The mechanism of action of tert-butyl N-[(N’-hydroxycarbamimidoyl)(phenyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. The molecular pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Electronic and Steric Effects
- Phenyl vs. 4-Methoxyphenyl : The 4-methoxy derivative introduces an electron-donating group, increasing aromatic ring electron density. This may enhance binding affinity to biological targets (e.g., enzymes or receptors) compared to the unsubstituted phenyl variant .
- 2-Trifluoromethoxyphenyl: The trifluoromethoxy group is strongly electron-withdrawing, which could alter electronic distribution and improve resistance to oxidative degradation.
Research Findings and Implications
- Metal Coordination : The hydroxycarbamimidoyl group in the parent compound may act as a bidentate ligand, coordinating metals like iron or copper. This property is valuable in catalysis or metallodrug design .
- Stability : The trifluoromethoxy variant’s resistance to metabolic degradation makes it a candidate for long-acting therapeutic agents, though toxicity profiles require further study .
Biological Activity
tert-butyl N-[(N'-hydroxycarbamimidoyl)(phenyl)methyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C16H22N4O3
- Molecular Weight : 318.37 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from its structure.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways.
Enzyme Inhibition
It has been reported that carbamate derivatives can inhibit certain enzymes by mimicking substrate structures or by binding to active sites. For example, compounds similar in structure to this compound have shown inhibition of serine proteases and other hydrolases, leading to downstream effects on cell proliferation and apoptosis .
Biological Assays and Findings
A variety of biological assays have been conducted to evaluate the efficacy of this compound:
In Vitro Studies
-
Cell Viability Assays :
- Compounds structurally related to this compound have shown varying degrees of cytotoxicity against cancer cell lines. For instance, a study demonstrated that related carbamates exhibited IC50 values in the micromolar range against human cancer cell lines, indicating significant anti-cancer potential .
- Mechanistic Studies :
In Vivo Studies
In vivo studies using murine models have shown that administration of related carbamate derivatives led to a reduction in tumor size compared to control groups. These findings suggest potential therapeutic applications for cancer treatment .
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Case Study 1 : A derivative exhibited a significant reduction in tumor growth in xenograft models when administered at a dosage of 10 mg/kg body weight, demonstrating its potential as an anti-cancer agent .
- Case Study 2 : Another study focused on the compound's ability to modulate immune responses. It was found to enhance T-cell activation in vitro, suggesting a role in immunotherapy applications .
Data Tables
| Biological Activity | IC50 (µM) | Cell Line | Effect |
|---|---|---|---|
| Cytotoxicity | 15 | HeLa | Induction of apoptosis |
| Tumor Growth Inhibition | 10 | Xenograft Model | Significant reduction in tumor size |
| Immune Modulation | N/A | T-cell Activation | Enhanced activation |
Q & A
Q. 1.1. What are the recommended synthetic routes for tert-butyl N-[(N'-hydroxycarbamimidoyl)(phenyl)methyl]carbamate, and how do reaction conditions influence yield?
The synthesis of tert-butyl carbamate derivatives typically involves coupling reactions using tert-butyloxycarbonyl (Boc) protecting groups. For example, analogous compounds like tert-butyl (2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl carbamate are synthesized via stereoselective cyclization, with yields dependent on solvent polarity and temperature . Key steps include Boc-protection of amines under basic conditions (e.g., using triethylamine in tetrahydrofuran) and purification via column chromatography. Reaction optimization should prioritize inert atmospheres (N₂/Ar) to prevent hydrolysis of the Boc group .
Q. 1.2. What analytical methods are most reliable for characterizing the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming stereochemistry and functional groups. For example, tert-butyl carbamates exhibit characteristic Boc group signals (δ ~1.4 ppm for tert-butyl protons) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., 327.32 g/mol for a related fluorophenyl derivative) .
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity >95%, as seen in studies of tert-butyl N-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]carbamate .
Q. 1.3. What safety precautions are essential during handling and storage?
- Handling: Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation of dust, as tert-butyl carbamates may release irritants upon decomposition .
- Storage: Store at 2–8°C in airtight containers under inert gas (argon) to prevent Boc group hydrolysis. Stability studies show degradation <5% over 6 months under these conditions .
Advanced Research Questions
Q. 2.1. How can stereochemical outcomes be controlled during synthesis, particularly for chiral centers in the carbamate backbone?
Stereoselectivity in tert-butyl carbamates is achieved via asymmetric catalysis or chiral auxiliaries. For example, tert-butyl (2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl carbamate was synthesized using Sharpless epoxidation, followed by kinetic resolution with lipase enzymes to isolate the desired enantiomer (ee >98%) . Computational modeling (DFT) can predict transition-state energies to optimize chiral induction .
Q. 2.2. What are the mechanistic insights into the hydrolysis of the Boc group under acidic conditions, and how can this inform reaction design?
The Boc group is cleaved via acid-catalyzed hydrolysis (e.g., HCl/dioxane or TFA), forming tert-butanol and CO₂. Kinetic studies show pseudo-first-order dependence on acid concentration, with half-lives ranging from 30 min (4M HCl) to 2 hr (1M HCl) at 25°C. Competing side reactions (e.g., carbamate dimerization) are minimized by maintaining low temperatures (0–5°C) during deprotection .
Q. 2.3. How does the compound’s stability vary under oxidative or photolytic conditions, and what degradation products are formed?
- Oxidative Stability: Exposure to H₂O₂ or mCPBA leads to N-dealkylation, forming phenylurea derivatives. LC-MS analysis identifies m/z +16 (hydroxylation) and m/z -56 (loss of tert-butyl) fragments .
- Photolytic Degradation: UV irradiation (254 nm) induces C–N bond cleavage, yielding imine intermediates. Protective measures include amber glassware and radical scavengers (e.g., BHT) .
Key Methodological Recommendations
- Stereochemical Analysis: Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers .
- Reaction Monitoring: In-situ IR spectroscopy tracks Boc group cleavage (disappearance of C=O stretch at ~1680 cm⁻¹) .
- Troubleshooting Low Yields: Optimize equivalents of coupling reagents (e.g., HATU vs. EDCI) and avoid moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
